molecular formula C15H9NS B035238 9-Phenanthryl isothiocyanate CAS No. 109340-63-8

9-Phenanthryl isothiocyanate

Cat. No. B035238
M. Wt: 235.31 g/mol
InChI Key: YVWFRWJMJDWYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Phenanthryl isothiocyanate (9-PITC) is a chemical compound that has been extensively studied for its biological properties. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon that is found in coal tar and petroleum. 9-PITC is a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins in the liver. This property makes it a valuable tool for studying drug metabolism and toxicology.

Mechanism Of Action

The mechanism of action of 9-Phenanthryl isothiocyanate is through the inhibition of cytochrome P450 enzymes. These enzymes are responsible for the metabolism of many drugs and toxins in the liver. By inhibiting these enzymes, 9-Phenanthryl isothiocyanate can alter the metabolism of drugs and toxins, leading to changes in their pharmacokinetics and toxicity.

Biochemical And Physiological Effects

9-Phenanthryl isothiocyanate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has been shown to induce the expression of phase II detoxification enzymes, which are responsible for the detoxification of many toxins in the body.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 9-Phenanthryl isothiocyanate in laboratory experiments is its potency as a cytochrome P450 inhibitor. This property makes it a valuable tool for studying drug metabolism and toxicology. However, 9-Phenanthryl isothiocyanate also has limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many potential future directions for research on 9-Phenanthryl isothiocyanate. One area of interest is its potential as a cancer therapeutic. Its ability to induce apoptosis in cancer cells and inhibit angiogenesis make it a promising candidate for further study. Additionally, its ability to induce the expression of phase II detoxification enzymes could have implications for the treatment of diseases related to oxidative stress and inflammation. Finally, further research is needed to fully understand the potential toxic effects of 9-Phenanthryl isothiocyanate and to develop safe handling and disposal methods.

Synthesis Methods

9-Phenanthryl isothiocyanate can be synthesized by reacting phenanthrene with thiophosgene in the presence of a base. The resulting product is purified by column chromatography to obtain pure 9-Phenanthryl isothiocyanate. This method has been used extensively in the synthesis of 9-Phenanthryl isothiocyanate for laboratory use.

Scientific Research Applications

9-Phenanthryl isothiocyanate has been used in a variety of scientific research applications, including drug metabolism studies, toxicology studies, and cancer research. It is a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins in the liver. By inhibiting these enzymes, 9-Phenanthryl isothiocyanate can be used to study the metabolism of drugs and toxins in vitro.

properties

CAS RN

109340-63-8

Product Name

9-Phenanthryl isothiocyanate

Molecular Formula

C15H9NS

Molecular Weight

235.31 g/mol

IUPAC Name

9-isothiocyanatophenanthrene

InChI

InChI=1S/C15H9NS/c17-10-16-15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h1-9H

InChI Key

YVWFRWJMJDWYMO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N=C=S

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N=C=S

Other CAS RN

109340-63-8

synonyms

9-PHENANTHRYLISOTHIOCYANATE

Origin of Product

United States

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